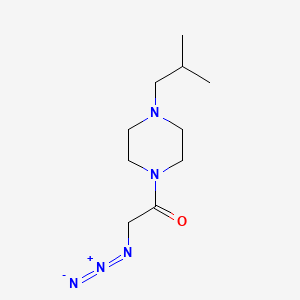
2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one
Descripción general
Descripción
2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its azido group and piperazine ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-isobutylpiperazine with an appropriate azido-containing reagent under controlled conditions. One common method involves the use of azidotrimethylsilane (TMSN3) in the presence of a suitable catalyst, such as copper(I) iodide (CuI), to facilitate the azidation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso- or nitro-derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The azido group can act as a bioisostere for other functional groups, influencing the biological activity of the compound. The piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
2-Azido-1-(4-isobutylpiperazin-1-yl)ethan-1-one is unique due to its specific structural features and reactivity. Similar compounds include:
Azido-1-(piperazin-1-yl)ethan-1-one: Lacks the isobutyl group, resulting in different chemical properties.
2-Azido-1-(4-methylpiperazin-1-yl)ethan-1-one: Contains a methyl group instead of an isobutyl group, affecting its reactivity and biological activity.
These compounds share the azido group and piperazine ring but differ in their substituents, leading to variations in their chemical behavior and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-azido-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-9(2)8-14-3-5-15(6-4-14)10(16)7-12-13-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGOSBQWYIAGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1491943.png)
![3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491944.png)

